4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQSOFLDLTHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Alkenylation
A widely adopted strategy involves the use of Grignard reagents to install the 4-methylpent-1-en-2-yl moiety onto the dioxaborolane core. In this method, 4-methylpent-1-en-2-ylmagnesium bromide reacts with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous tetrahydrofuran (THF) at −78°C. The reaction proceeds via nucleophilic substitution, with the Grignard reagent displacing the bromide ion to form the target compound.
Key Conditions:
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Solvent: Anhydrous THF
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Temperature: −78°C → 25°C (gradual warming)
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Reaction Time: 12–16 hours
This method benefits from high regioselectivity but requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Palladium-Catalyzed Borylation of Alkenyl Carbamates
An alternative approach leverages palladium catalysis to couple alkenyl carbamates with bis(pinacolato)diboron (B₂Pin₂). The protocol involves:
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Carbamate Formation: 4-Methylpent-1-en-2-ol is treated with N,N-diisopropylcarbamoyl chloride in toluene at 150°C for 1 hour to form the corresponding carbamate.
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Borylation: The carbamate reacts with B₂Pin₂ in the presence of Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) at 80°C for 6 hours.
Reaction Optimization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |
| Ligand Ratio | 2:1 (XPhos:Pd) | Prevents Pd aggregation |
| Solvent | 1,4-Dioxane | Enhances solubility |
This method achieves yields of 75–80% and is notable for its stereoretention, making it suitable for enantioselective synthesis.
Industrial Production Protocols
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to improve efficiency and safety. The process involves:
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Step 1: Continuous feeding of 4-methylpent-1-en-2-yl bromide and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a micromixer.
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Step 2: Reaction at 100°C in a tubular reactor with a residence time of 10 minutes.
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Step 3: In-line quenching and purification via simulated moving bed (SMB) chromatography.
Advantages:
Solvent-Free Mechanochemical Synthesis
Emerging methodologies utilize ball milling to eliminate solvents. Equimolar amounts of 4-methylpent-1-en-2-yl boronic acid and 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione are milled at 30 Hz for 2 hours. The mechanochemical activation facilitates direct esterification, yielding the product in 85% purity without chromatography.
Limitations:
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Scalability restricted to <100 g batches
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Requires post-milling recrystallization for pharmaceutical-grade material.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield Profiles
A study comparing Grignard and palladium-catalyzed methods revealed distinct thermal sensitivities:
| Method | Optimal Temp (°C) | ΔYield per 10°C Deviation |
|---|---|---|
| Grignard | −78 → 25 | −12% (above), −8% (below) |
| Palladium catalysis | 80 | −9% (above), −6% (below) |
The Grignard route exhibits greater thermal lability, necessitating precise temperature control.
Catalytic System Innovations
Modified palladium catalysts with N-heterocyclic carbene (NHC) ligands demonstrate enhanced activity:
| Ligand | TON (Turnover Number) | Selectivity (E:Z) |
|---|---|---|
| XPhos | 1,200 | 92:8 |
| SIPr (NHC) | 2,400 | 95:5 |
NHC ligands improve catalyst longevity and selectivity, albeit at higher costs.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The alkyl and alkenyl groups can be substituted with other functional groups through various reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles in the presence of a base.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted dioxaborolanes depending on the reagents used.
Scientific Research Applications
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes for biological imaging.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state.
Comparison with Similar Compounds
Alkenyl vs. Aryl Substituents
- 4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane () : The styryl (vinylbenzene) group introduces conjugation, enhancing reactivity in cross-coupling reactions. The (E)- and (Z)-isomers exhibit distinct stereochemical outcomes in catalytic processes.
- 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane () : Aromatic naphthyl groups increase steric bulk and stabilize the boron center through π-electron donation. This reduces electrophilicity, making it less reactive toward nucleophiles compared to alkenyl derivatives .
Alkynyl Substituents
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane () : The ethynyl group’s linear geometry minimizes steric hindrance, while its strong electron-withdrawing nature increases boron electrophilicity. This enhances reactivity in alkynylation reactions but reduces hydrolytic stability compared to alkenyl analogs .
Fluorinated and Electron-Withdrawing Substituents
- Fluorinated derivatives (): Perfluoroalkyl groups (e.g., nonafluoromethyldodecenyl) drastically alter electronic properties, increasing resistance to oxidation but complicating coupling reactions due to poor solubility and steric demands .
- Nitro-substituted analogs () : The nitro group’s electron-withdrawing effect polarizes the B–O bond, accelerating reactions with nucleophiles but reducing thermal stability .
Bulky Aromatic Groups
- 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin) () : Steric shielding by mesityl groups suppresses unwanted side reactions (e.g., protodeboronation) in cross-couplings, enabling high-yield biaryl syntheses .
- 2-(1-Phenylpentadecan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Long alkyl chains improve solubility in nonpolar solvents but hinder catalytic turnover due to steric bulk .
Aliphatic vs. Aromatic Chains
- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane () : Phenethyl groups balance steric and electronic effects, showing moderate reactivity in hydroboration and Suzuki couplings. NMR data (δ 1.22 ppm for methyl groups) confirm minimal electronic perturbation compared to aromatic analogs .
- 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane () : The benzylic position introduces regioselectivity challenges in borylation, as evidenced by an 80:20 mixture of benzylic:aromatic products in GC-MS .
Electronic and Conjugative Effects
Conjugation in Alkenyl Derivatives
Impact on Catalytic Selectivity
- C-H Borylation () : Substrates with HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) show altered regioselectivity compared to B2pin2 analogs. For example, ligand steric tuning enables ortho/meta selectivity in aromatic systems, highlighting the interplay between substituent electronics and catalyst design .
Data Tables
Table 1: Key Structural and Electronic Properties of Selected Dioxaborolanes
Biological Activity
4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃BO₂
- Molecular Weight : 210.12 g/mol
- CAS Number : 1073354-67-2
The compound features a dioxaborolane ring structure, which is known for its reactivity and ability to form complexes with various biological targets.
Biological Activity Overview
Research has indicated that compounds with dioxaborolane structures exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that boron-containing compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Indicated effective concentrations leading to 50% inhibition of cell viability.
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant inhibition of E. coli growth at 50 µg/mL | Agar diffusion assay |
| Johnson et al. (2024) | Induced apoptosis in MCF-7 cells with an IC50 of 15 µM | MTT assay |
| Lee et al. (2023) | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% | ELISA |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, the following pathways are hypothesized:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
- Cell Cycle Arrest : Inhibits key proteins involved in cell cycle progression.
- Cytokine Modulation : Alters the expression of inflammatory mediators.
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane?
The compound is typically synthesized via hydroboration of terminal alkynes or transmetallation reactions. A representative method involves reacting 4-methylpent-1-en-2-yne with pinacolborane (HBpin) under inert atmosphere, followed by purification via column chromatography (hexane/ethyl acetate gradients). Key intermediates are characterized by 11B NMR to confirm boronate formation .
Q. How is this compound characterized to verify structural integrity and purity?
Characterization relies on multinuclear NMR spectroscopy (1H, 13C, 11B) and mass spectrometry. The dioxaborolane ring exhibits a distinct 11B NMR signal at δ 30–32 ppm, while the alkenyl proton resonates as a multiplet at δ 5.2–5.8 ppm in 1H NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Q. What are its primary applications in organic synthesis?
The compound serves as a versatile boron reagent in Suzuki-Miyaura cross-coupling reactions to construct sterically hindered biaryl systems. It also participates in hydroboration reactions to synthesize alkenylboronates for further functionalization .
Advanced Research Questions
Q. How do steric and electronic effects of the alkenyl substituent influence reactivity in cross-coupling reactions?
The 4-methylpent-1-en-2-yl group introduces steric hindrance, requiring optimized catalytic systems (e.g., Pd(dppf)Cl2 with SPhos ligands) to enhance coupling efficiency. Electronic effects are minimal due to the electron-rich dioxaborolane ring, but steric bulk may reduce reaction rates by 20–30% compared to less hindered analogs .
Q. What experimental strategies resolve contradictions in reported reactivity data across studies?
Discrepancies often arise from variations in catalyst loading, solvent polarity, or oxygen sensitivity. Systematic studies using controlled conditions (e.g., degassed THF, 60°C, 5 mol% Pd catalyst) are recommended. For example, yields improve from 65% to 92% when reactions are performed under strict anhydrous conditions .
Q. How can stereoselective synthesis be achieved using this compound?
Stereoselective hydroboration with chiral catalysts (e.g., Rhodium(I)-DuPhos complexes) enables enantioselective formation of alkenylboronates. Recent studies report up to 95% enantiomeric excess (ee) for Z-alkenyl products when using dicyclohexylborane in THF at −78°C .
Q. What are the stability limitations of this compound under different reaction conditions?
Thermal gravimetric analysis (TGA) shows decomposition above 80°C. Hydrolysis studies indicate rapid degradation in aqueous environments (t1/2 < 1 hour at pH 7), necessitating anhydrous handling. Storage under argon at −20°C extends shelf life to >6 months .
Q. How does structural modification of the dioxaborolane ring affect its utility in materials science?
Substitution at the boron center alters electronic properties (e.g., Lewis acidity) and thermal stability. For example, fluorinated analogs exhibit enhanced stability in OLED applications but require modified synthetic protocols to avoid ring-opening side reactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
